Nilotinib hydrochloride

Descripción

Contextualization within Tyrosine Kinase Inhibitor (TKI) Development

The advent of tyrosine kinase inhibitors (TKIs) revolutionized the treatment of certain cancers by targeting the specific molecular abnormalities driving their growth. The first-generation TKI, imatinib (B729), set a new standard of care, particularly for chronic myeloid leukemia (CML). nih.gov However, the emergence of resistance to imatinib spurred the development of new agents. nih.govresearchgate.net This led to the creation of second-generation TKIs, a class to which nilotinib (B1678881) belongs. nih.govresearchgate.net These newer inhibitors were designed to be more potent and to overcome the mutations that conferred resistance to earlier treatments. researchgate.net

Rationale for Nilotinib Hydrochloride's Design and Development

Nilotinib was rationally designed based on the structure of the ABL kinase domain in complex with imatinib. jpionline.org The primary goal was to create a molecule that could bind with higher affinity and selectivity to the ATP-binding site of the BCR-ABL protein, the key driver of Philadelphia chromosome-positive (Ph+) CML. jpionline.orgdrugbank.compatsnap.com This enhanced binding affinity was intended to be effective against wild-type BCR-ABL and a wide range of imatinib-resistant mutations. drugbank.combccancer.bc.ca Research demonstrated that nilotinib is approximately 20 to 30 times more potent than imatinib in inhibiting BCR-ABL kinase activity. nih.govresearchgate.nettodaco.com The development of this compound, the salt form of the active molecule, was a strategic decision to improve the compound's pharmaceutical properties. qingmupharm.com

Scope of Academic Inquiry into this compound

Academic research into this compound has been extensive and multifaceted. Initial investigations focused on its efficacy in patients with CML who were resistant or intolerant to imatinib. nih.govnih.gov Subsequent clinical trials have explored its role as a first-line treatment for newly diagnosed Ph+ CML. patsnap.comeuropa.eu Beyond CML, the inhibitory activity of nilotinib against other tyrosine kinases, such as c-Kit and platelet-derived growth factor receptor (PDGFR), has prompted research into its potential application in other malignancies, including gastrointestinal stromal tumors (GIST). drugbank.comtodaco.comnih.gov Furthermore, recent academic inquiry has expanded to investigate the potential of nilotinib in neurodegenerative diseases like Alzheimer's and Parkinson's disease, based on its ability to penetrate the blood-brain barrier and modulate cellular clearance pathways. nih.gov

Interactive Data Tables

This compound: Key Properties

| Property | Value | Source |

| Chemical Formula | C28H23ClF3N7O | qingmupharm.com |

| Molecular Weight | 566.0 g/mol | nih.gov |

| Appearance | White to slightly yellow crystalline powder | qingmupharm.com |

| Mechanism of Action | Bcr-Abl Tyrosine Kinase Inhibitor | nih.gov |

Nilotinib's Potency Against BCR-ABL Mutants

| Mutant | IC50 (nM) | Source |

| Wild-Type BCR-ABL | 20-60 | medkoo.com |

| Imatinib-Resistant Mutants (various) | 20-800 | europa.eu |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

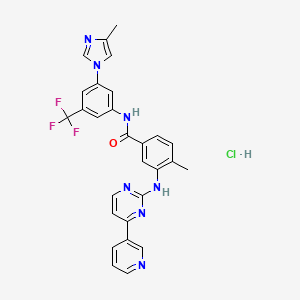

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGGYCCJUPYZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238968 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-95-3 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Nilotinib Hydrochloride

Direct Kinase Inhibition

Nilotinib's therapeutic effects are rooted in its ability to directly bind to and inhibit the activity of specific kinase enzymes. This inhibition is highly selective, primarily targeting the Bcr-Abl kinase while also affecting other key signaling proteins.

Specificity for BCR-ABL Tyrosine Kinase

Nilotinib (B1678881) was specifically designed to target the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias. patsnap.com It demonstrates significantly higher potency against Bcr-Abl compared to its predecessor, imatinib (B729). cancercareontario.catodaco.com

A key feature of nilotinib's mechanism is its ability to bind to and stabilize the inactive, or "closed," conformation of the Abl kinase domain. drugcentral.orgwikipedia.orgnih.gov This binding is achieved through a combination of lipophilic interactions and specific hydrogen bonds. wikipedia.org Crystallographic studies have revealed that nilotinib forms hydrogen bonds with several key amino acid residues within the kinase domain, including Met-318, Thr-315, Glu-286, and Asp-381. wikipedia.org This interaction locks the kinase in a non-functional state, preventing its catalytic activity. wikipedia.org The binding mode of nilotinib is energetically more favorable than that of imatinib, contributing to its increased potency. todaco.comnih.gov

Nilotinib acts as an ATP-competitive inhibitor. nih.govfda.gov It binds to the ATP-binding site of the Bcr-Abl protein with a higher affinity than imatinib. nih.govdrugbank.com By occupying this site, nilotinib prevents the binding of ATP, which is essential for the kinase to transfer phosphate (B84403) groups and activate downstream signaling pathways that drive uncontrolled cell proliferation. patsnap.com This ultimately leads to the inhibition of Bcr-Abl-mediated cell growth and the induction of apoptosis (programmed cell death). patsnap.combccancer.bc.ca

Binding to Inactive Conformation of Abl Kinase Domain

Inhibition of Other Receptor Tyrosine Kinases

Nilotinib is an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). cancercareontario.canih.govfda.govdrugbank.comchemicalbook.com It has been shown to inhibit the tyrosine kinase activity of PDGFR with an IC50 of 69 nM. europa.eu This leads to potent inhibition of cell proliferation dependent on both PDGFR-α and PDGFR-β. europa.eu In cellular assays, nilotinib inhibited PDGFRα and PDGFRβ-dependent cell growth with IC50 values of 2.5-11 nM and 53 nM, respectively. europa.eu

Nilotinib also inhibits the Mast/Stem Cell Growth Factor Receptor Kit (c-KIT), a receptor tyrosine kinase that is often mutated and constitutively activated in various cancers. cancercareontario.canih.govfda.govdrugbank.comchemicalbook.com This inhibition is part of nilotinib's broader kinase inhibition profile and contributes to its antineoplastic activity. nih.gov

| Kinase Target | IC50 Value | Cell-Based Assay IC50 |

| Bcr-Abl (native) | 20-60 nM europa.eu | <30 nM nih.gov |

| PDGFR | 69 nM europa.eu | 2.5-11 nM (PDGFRα), 53 nM (PDGFRβ) europa.eu |

| c-KIT | Data not consistently reported in nM for direct kinase inhibition, but is a known target. cancercareontario.canih.govfda.govdrugbank.comchemicalbook.com | N/A |

Colony-Stimulating Factor 1 Receptor (CSF-1R)

Nilotinib has demonstrated in vitro activity against Colony-Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase involved in the survival, proliferation, and differentiation of mononuclear phagocytes. nih.govnih.gov However, its activity against CSF-1R is considered weaker compared to other tyrosine kinase inhibitors like imatinib. nih.gov The inhibition of CSF-1R by nilotinib is observed at IC50 values between 125-250 nM. nih.govdrreddys.com This interaction contributes to its broader profile as a multi-targeted kinase inhibitor. chemicalbook.comtapi.com

Discoidin Domain Receptors (DDR)

Nilotinib is a potent inhibitor of Discoidin Domain Receptors (DDRs), particularly DDR1 and DDR2. nih.govnih.govnih.gov DDRs are receptor tyrosine kinases activated by collagen and are implicated in cell adhesion, migration, proliferation, and survival. nih.govresearchgate.net Nilotinib inhibits DDR1 with high potency, showing an IC50 value of 3.7 nM. nih.govdrreddys.com In fact, nilotinib inhibits DDR1 activity more potently than it inhibits its primary target, c-Abl. nih.gov

Studies have shown that nilotinib's inhibition of DDR1 can modulate inflammatory responses. nih.gov For instance, it can attenuate the increase in pro-inflammatory cytokine production induced by collagen in microglial cells. nih.gov In the context of Alzheimer's disease models, nilotinib has been shown to reduce the expression of collagen and DDR1 genes, which are typically upregulated in the brains of individuals with the disease. nih.govresearchgate.net This inhibition of DDR1 is associated with reduced neuroinflammation and vascular fibrosis. nih.govresearchgate.net

Downstream Cellular Pathway Modulation

By inhibiting its primary and secondary kinase targets, nilotinib modulates several downstream cellular pathways that are critical for cancer cell function and the progression of other diseases.

Inhibition of Cancer Cell Proliferation and Survival

A primary consequence of nilotinib's inhibition of kinases like BCR-ABL is the interruption of signaling pathways that control cell proliferation. patsnap.com This leads to a reduction in the uncontrolled growth of cancer cells. patsnap.comdrreddys.com Nilotinib has been shown to be more potent than imatinib in inhibiting the proliferation of both imatinib-sensitive and -resistant cancer cell lines. nih.gov The anti-proliferative effect of nilotinib is a key component of its anticancer activity. nih.gov

Role in Apoptosis Induction

Nilotinib induces apoptosis, or programmed cell death, in cancer cells that are dependent on the signaling of kinases like BCR-ABL for their survival. patsnap.com The induction of apoptosis is a crucial mechanism for eliminating malignant cells. patsnap.com Studies have shown that nilotinib-induced apoptosis is associated with an increase in the expression of the pro-apoptotic protein Bim-EL. nih.gov The accumulation of Bim precedes the onset of apoptosis, and the depletion of Bim can abolish this effect. nih.gov However, the pro-apoptotic effect of nilotinib can be lessened by the presence of cytokines and growth factors. nih.gov In some cancer cell types, such as hepatocellular carcinoma, nilotinib may induce autophagic cell death rather than apoptosis. nih.gov

Regulation of Neuroinflammatory Signaling Pathways (e.g., AKT/P38/STAT3)

Nilotinib has demonstrated the ability to modulate neuroinflammatory signaling pathways. In microglial cells, it can suppress the AKT/P38/SOD2 signaling pathway. nih.gov Furthermore, in both primary microglia and astrocytes, nilotinib treatment significantly downregulates the levels of phosphorylated P38 and STAT3, which are key mediators of inflammatory responses. nih.gov By inhibiting these pathways, nilotinib can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and COX-2. nih.govnih.gov This anti-neuroinflammatory effect suggests a potential therapeutic role for nilotinib in neurodegenerative diseases associated with inflammation. nih.gov

Modulation of c-Abl Protein Levels

Nilotinib is a potent inhibitor of the c-Abl tyrosine kinase. nih.govbccancer.bc.ca In the context of neuroinflammation, nilotinib has been shown to significantly decrease c-Abl protein levels in activated primary microglial cells. nih.gov This reduction in c-Abl levels is associated with a decrease in neuroinflammatory responses. nih.gov Furthermore, in models of Parkinson's disease, the inhibition of c-Abl by nilotinib has been linked to the degradation of α-synuclein, a protein that aggregates in the brains of patients with the disease. nih.gov This suggests that by modulating c-Abl levels and activity, nilotinib may have neuroprotective effects. nih.gov

Interactive Data Table: Kinase Inhibition Profile of Nilotinib

| Kinase Target | IC50 Value (nM) | Reference |

| BCR-ABL | 20-60 | nih.gov |

| CSF-1R | 125-250 | nih.govdrreddys.com |

| DDR1 | 3.7 | nih.govdrreddys.com |

| c-Kit | 210 | nih.govdrreddys.com |

| PDGFR | 69 | nih.govdrreddys.com |

Pharmacology and Disposition of Nilotinib Hydrochloride

Absorption and Bioavailability Considerations

Influence of Food on Oral Bioavailability

The oral bioavailability of nilotinib (B1678881) hydrochloride is significantly influenced by the presence of food. When administered with a high-fat meal, the maximum plasma concentration (Cmax) and the area under the plasma drug concentration-time curve (AUC) of nilotinib can increase by 112% and 82%, respectively, compared to when taken in a fasted state. europa.eunih.gov This substantial food effect necessitates that nilotinib be taken on an empty stomach; no food should be consumed for at least two hours before and one hour after taking the medication. europa.eufda.gov

The impact of food on nilotinib's bioavailability is a critical consideration. Studies have shown that co-administration with food increases the absorption of nilotinib, leading to higher serum concentrations. europa.eu For instance, a study in healthy volunteers demonstrated an 82% increase in AUC when nilotinib was taken after a high-fat meal. nih.gov This has led to recommendations against consuming nilotinib with food to avoid potentially harmful elevated drug levels. fda.goveuropa.eu

Interestingly, the type of food can also have a differential impact. While apple sauce has been shown to be a suitable vehicle for administration for patients who cannot swallow capsules, with bioequivalence to intact capsules, yogurt has been found to increase the bioavailability of nilotinib. europa.eu

A novel tablet formulation of nilotinib has been developed that shows a reduced food effect compared to the original capsule formulation. With the tablet, a low-fat meal increased bioavailability by 26.0% to 29.3%, and a high-fat meal by 48.6% to 52.2%. nih.gov This is substantially less than the increases observed with the capsule formulation under similar conditions (56.8% to 60.7% with a low-fat meal and 180.6% to 183.3% with a high-fat meal). nih.gov

Table 1: Effect of Food on Nilotinib Bioavailability (Capsule Formulation)

| Condition | Increase in Cmax | Increase in AUC |

| High-Fat Meal | 112% | 82% |

| Low-Fat Meal | - | 56.8% - 60.7% |

| Yogurt | 31% | 11% |

| Apple Sauce | No significant effect | No significant effect |

| Data sourced from multiple clinical studies. europa.eunih.goveuropa.eu |

Metabolism Pathways

Primary Hepatic Metabolism via Cytochrome P450 Enzymes (CYP3A4)

The metabolism of nilotinib occurs predominantly in the liver, with the cytochrome P450 (CYP) 3A4 enzyme playing the primary role. pharmgkb.orgchemicalbook.comclinicaltrials.govnih.govnovartis.comresearchgate.netnih.goveuropa.eunovartis.comnih.gov In vitro studies have confirmed that CYP3A4 is the main enzyme responsible for the oxidative metabolism of nilotinib. novartis.comresearchgate.netnih.gov This is further substantiated by clinical drug-drug interaction studies. Co-administration of nilotinib with strong inhibitors of CYP3A4, such as ketoconazole (B1673606), leads to a significant increase in nilotinib exposure. europa.eunih.govresearchgate.netnih.gov Conversely, potent inducers of CYP3A4, like rifampicin, can decrease nilotinib's systemic exposure by approximately 80%. pharmgkb.orgchemicalbook.comnih.govnovartis.com Therefore, concomitant use of strong CYP3A4 inhibitors or inducers should be avoided. europa.euclinicaltrials.gov

Minor Roles of Other CYP Enzymes (e.g., CYP2C8)

While CYP3A4 is the principal enzyme in nilotinib metabolism, a minor contribution from CYP2C8 has been suggested. europa.eupharmgkb.orgchemicalbook.comeuropa.eueuropa.eukegg.jp However, the primary data supporting the role of CYP2C8 is not extensively detailed in some sources. pharmgkb.orgchemicalbook.com In vitro studies have indicated that nilotinib can act as an inhibitor of several CYP enzymes, including CYP2C8, CYP2C9, and CYP2D6. pharmgkb.orgchemicalbook.comnovartis.comresearchgate.netnih.gov This suggests a potential for drug-drug interactions with substrates of these enzymes. cancer-druginteractions.org

Oxidation and Hydroxylation as Main Metabolic Pathways

The primary metabolic pathways for nilotinib are oxidation and hydroxylation. europa.eupharmgkb.orgchemicalbook.comnovartis.comeuropa.eunih.goveuropa.euncats.ionih.gov These biotransformation processes result in various metabolites. However, unchanged nilotinib remains the main circulating component in the serum. europa.eupharmgkb.orgchemicalbook.comclinicaltrials.govnovartis.comeuropa.eueuropa.euncats.io

Absence of Active Metabolites

A key aspect of nilotinib's pharmacology is the absence of pharmacologically active metabolites. pharmgkb.orgchemicalbook.comnih.govnovartis.comeuropa.eueuropa.euncats.iocancercareontario.ca None of the metabolites formed through oxidation and hydroxylation contribute significantly to the therapeutic activity of nilotinib. europa.eupharmgkb.orgchemicalbook.comnih.govnovartis.comeuropa.eueuropa.euncats.io Unchanged nilotinib is the predominant circulating entity responsible for its clinical effects. pharmgkb.orgchemicalbook.comclinicaltrials.gov

Drug Transport Mechanisms

The movement and distribution of nilotinib hydrochloride in the body are significantly influenced by various drug transport proteins. These transporters can affect the drug's absorption, distribution, and elimination, thereby impacting its efficacy and potential for drug-drug interactions.

Nilotinib has been identified as a substrate for the ATP-binding cassette (ABC) drug efflux transporters P-glycoprotein (P-gp, also known as ABCB1) and breast cancer resistance protein (BCRP, or ABCG2). acs.orgresearchgate.netscilit.com These transporters are present in various tissues, including the intestines, liver, and at the blood-brain barrier, and they actively pump substrates out of cells. The interaction of nilotinib with these efflux pumps can limit its intracellular concentration, potentially affecting its therapeutic efficacy and contributing to mechanisms of drug resistance. acs.orgresearchgate.net

Research has shown that nilotinib's interaction with these transporters is complex. Some studies indicate that at lower concentrations, nilotinib acts as a substrate for both ABCB1 and ABCG2. researchgate.net For instance, overexpression of ABCG2 has been demonstrated to protect cells from the cytotoxic effects of nilotinib. pharmgkb.org However, there are conflicting reports regarding the extent of nilotinib transport by ABCB1, with some in vitro studies suggesting it has only a minor effect on nilotinib's cytotoxicity. researchgate.net

Conversely, at higher, yet clinically achievable concentrations, nilotinib can act as a competitive inhibitor of these same transporters. nih.govnih.gov This dual role as both a substrate and an inhibitor suggests that nilotinib has the potential to modulate the transport of other drugs that are also substrates for ABCB1 and ABCG2, leading to complex drug-drug interactions. nih.govnih.gov The binding of nilotinib to the substrate-interaction site of ABCG2 has been demonstrated using photoaffinity labeling techniques. dovepress.com

| Transporter | Alias | Role of Nilotinib | Research Finding |

| P-glycoprotein | ABCB1 | Substrate/Inhibitor | Nilotinib is transported by ABCB1, which can contribute to drug resistance. researchgate.net However, at higher concentrations, it can inhibit the transporter's function. nih.gov Some studies suggest a minor role in nilotinib transport. researchgate.net |

| Breast Cancer Resistance Protein | ABCG2, BCRP | Substrate/Inhibitor | Nilotinib is a confirmed substrate of ABCG2, and overexpression of this transporter can confer resistance. pharmgkb.orgdovepress.com It also acts as an inhibitor of ABCG2. researchgate.net |

Nilotinib has been reported to be a substrate for the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. wikipedia.orgncats.io These transporters are located on the sinusoidal membrane of hepatocytes and play a crucial role in the hepatic disposition of various drugs.

In addition to being a substrate, nilotinib is also a potent inhibitor of OATP1B1 and OATP1B3. jci.orgresearchgate.net Studies have identified nilotinib as one of the most potent inhibitors of OATP1B1 among a range of tested tyrosine kinase inhibitors. jci.orgresearchgate.net The inhibition of OATP1B1 by nilotinib has been characterized as non-competitive, with a half-maximal inhibitory concentration (IC50) that is clinically relevant. jci.orgresearchgate.net This inhibitory action can reduce the hepatic uptake of other co-administered drugs that are substrates of OATP1B1, potentially leading to increased systemic exposure and associated toxicities. While nilotinib is an inhibitor of both OATP1B1 and OATP1B3, some reports suggest it is an inhibitor of OATP1B1 but not OATP1B3. wikipedia.orgncats.io

Role of Efflux Pumps (P-glycoprotein/ABCB1, ABCG2/BCRP) as Substrates

Drug-Drug Interaction Mechanisms

The clinical use of this compound is often accompanied by the potential for significant drug-drug interactions. These interactions primarily arise from its metabolism by and its effects on various drug-metabolizing enzymes and transporters.

The primary enzyme responsible for the metabolism of nilotinib is cytochrome P450 3A4 (CYP3A4). pharmgkb.orgpatsnap.comnih.govresearchgate.net Consequently, the co-administration of drugs that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of nilotinib.

Strong inhibitors of CYP3A4, such as ketoconazole, can lead to a substantial increase in nilotinib exposure. pharmgkb.orgnih.govresearchgate.netnih.gov This increased concentration can heighten the risk of nilotinib-related adverse effects. Conversely, strong inducers of CYP3A4, such as rifampicin, can markedly decrease nilotinib plasma levels by increasing its clearance, which may compromise its therapeutic efficacy. pharmgkb.orgnih.govresearchgate.netnih.gov

| Interacting Agent Type | Example | Effect on Nilotinib | Mechanism |

| CYP3A4 Inhibitor | Ketoconazole | Increased plasma concentration | Inhibition of CYP3A4-mediated metabolism. pharmgkb.orgnih.govresearchgate.netnih.gov |

| CYP3A4 Inducer | Rifampicin | Decreased plasma concentration | Induction of CYP3A4, leading to increased clearance. pharmgkb.orgnih.govresearchgate.netnih.gov |

In addition to its interaction with CYP3A4, nilotinib also acts as a competitive inhibitor of other cytochrome P450 enzymes. pharmgkb.orgnih.govresearchgate.netnih.gov In vitro studies have demonstrated that nilotinib can inhibit CYP2C8, CYP2C9, and CYP2D6. pharmgkb.orgnih.govresearchgate.netnih.gov This inhibitory activity suggests that nilotinib has the potential to increase the plasma concentrations of co-administered drugs that are primarily metabolized by these enzymes. Therefore, caution is advised when nilotinib is used concurrently with substrates of CYP2C8, CYP2C9, and CYP2D6, particularly those with a narrow therapeutic index. cancercareontario.ca

Nilotinib is a potent competitive inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1), an enzyme crucial for the glucuronidation and subsequent elimination of various compounds, including bilirubin (B190676). pharmgkb.orgashpublications.orgnih.govtandfonline.com The inhibition of UGT1A1 by nilotinib can lead to an increase in unconjugated bilirubin levels in the blood, a condition known as hyperbilirubinemia. researchgate.netresearchgate.net This interaction is a well-documented clinical finding and is particularly relevant for patients with Gilbert's syndrome, who have a genetic predisposition to reduced UGT1A1 activity. cancercareontario.ca Kinetic studies have characterized the inhibition of UGT1A1 by nilotinib as competitive, with a low Ki value, indicating a strong inhibitory potential. nih.govtandfonline.com

Interactions Affecting QT Interval Prolongation

This compound has been shown to prolong cardiac ventricular repolarization, measured as the QT interval on an electrocardiogram (ECG), in a concentration-dependent manner. europa.eunih.gov This effect poses a risk for serious cardiac arrhythmias, such as Torsade de Pointes. healthline.compatsnap.com Consequently, co-administration of nilotinib with other medicinal products known to prolong the QT interval should be approached with caution or avoided. europa.euswagcanceralliance.nhs.uk The risk may be further enhanced by conditions such as hypokalemia and hypomagnesemia. europa.eumayoclinic.org

The interaction is not limited to drugs with direct electrophysiological effects. Strong inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme can significantly increase nilotinib plasma concentrations, thereby amplifying the risk of QT prolongation. europa.euhealthline.com For instance, co-administration with the strong CYP3A4 inhibitor ketoconazole was found to increase nilotinib exposure threefold. europa.eueuropa.eu Therefore, concomitant use of strong CYP3A4 inhibitors is generally avoided. swagcanceralliance.nhs.uk

A wide range of medications can interact with nilotinib to increase the risk of QT prolongation. These include, but are not limited to, anti-arrhythmic drugs, certain antibiotics, antipsychotics, and antidepressants. europa.eupatsnap.comdrugbank.com

Table 1: Examples of Drugs with Potential for QT Interval Prolongation When Co-administered with Nilotinib

| Drug Class | Specific Examples | Nature of Interaction |

| Anti-arrhythmics | Amiodarone, Disopyramide, Procainamide, Quinidine, Sotalol | Additive QT-prolonging effects. europa.euswagcanceralliance.nhs.ukmedscape.com |

| Antipsychotics | Haloperidol, Chlorpromazine, Risperidone | Additive QT-prolonging effects. europa.eupatsnap.commedscape.com |

| Antibiotics | Clarithromycin, Moxifloxacin | Clarithromycin is a strong CYP3A4 inhibitor and also prolongs the QT interval. europa.euswagcanceralliance.nhs.uk Moxifloxacin has QT-prolonging potential. europa.eueuropa.eu |

| Antidepressants | Amitriptyline, Doxepin, Escitalopram | Additive QT-prolonging effects. medscape.comnih.gov |

| Other Agents | Chloroquine, Halofantrine, Methadone, Donepezil, Anagrelide | These drugs possess intrinsic QT-prolonging properties. europa.eumedscape.com |

| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Voriconazole | Increase nilotinib plasma concentrations, enhancing its QT prolongation effect. healthline.comswagcanceralliance.nhs.uk |

Interactions Increasing Bleeding Risk

The co-administration of this compound with certain medications can elevate the risk of bleeding events. mayoclinic.org This increased risk can stem from both pharmacokinetic and pharmacodynamic interactions. Patients on anticoagulants or antiplatelet agents require careful monitoring when initiating nilotinib therapy. patsnap.com

Pharmacodynamic interactions may occur with drugs that inhibit platelet function. The use of non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin, ibuprofen, and naproxen, can increase the risk of bleeding and should be discussed with a healthcare provider. oncolink.org

Pharmacokinetic interactions have also been noted. For example, nilotinib may increase the systemic exposure of certain anticoagulants. An interaction study with apixaban (B1684502), a direct factor Xa inhibitor, suggested that nilotinib can increase apixaban blood levels, potentially leading to a higher risk of bleeding complications. drugbank.comdrugs.com Similarly, while a study suggested a clinically meaningful interaction with warfarin (B611796) is less likely at lower warfarin doses, monitoring of pharmacodynamic markers like INR or prothrombin time is recommended upon starting nilotinib. europa.euswagcanceralliance.nhs.uk

Table 2: Medications Interacting with Nilotinib to Increase Bleeding Risk

| Drug/Drug Class | Specific Examples | Mechanism of Interaction |

| Antiplatelet Agents | Abciximab, Acetylsalicylic acid (Aspirin) | Additive effects on bleeding risk. drugbank.comoncolink.org |

| Anticoagulants | Apixaban, Ardeparin, Argatroban, Bemiparin, Warfarin | Nilotinib can increase the plasma concentration of some anticoagulants (e.g., apixaban). drugbank.comdrugs.com For others, there is a potential for enhanced bleeding risk requiring caution. swagcanceralliance.nhs.ukdrugbank.com |

| NSAIDs | Ibuprofen, Naproxen | Increased risk of bleeding. oncolink.org |

Potential for Altered Levels or Effects of Co-administered Drugs

This compound is not only a substrate of CYP3A4 but also acts as an inhibitor of several key drug-metabolizing enzymes. europa.eucancercareontario.ca In vitro studies and clinical observations have shown that nilotinib is a competitive inhibitor of CYP3A4/5, CYP2C8, CYP2C9, and CYP2D6, as well as the enzyme UGT1A1. cancercareontario.canih.gov

This inhibitory action can lead to clinically significant drug-drug interactions by increasing the plasma concentrations and potential toxicity of co-administered drugs that are substrates for these enzymes. swagcanceralliance.nhs.uk For instance, a study in CML patients demonstrated that nilotinib increased the systemic exposure of oral midazolam, a sensitive CYP3A4 substrate, by 2.6-fold. europa.eueuropa.eu Therefore, caution and potentially dose adjustments are necessary for CYP3A4 substrates with a narrow therapeutic index, such as alfentanil, cyclosporine, and tacrolimus, when given with nilotinib. swagcanceralliance.nhs.uk Nilotinib's inhibition of other enzymes like CYP2C9 and CYP2D6 suggests potential interactions with substrates such as warfarin and metoprolol, respectively. drugbank.comcancercareontario.caashpublications.org

Table 3: Nilotinib's Inhibitory Effect on Drug-Metabolizing Enzymes and Examples of Affected Substrates

| Enzyme Inhibited by Nilotinib | Substrate Drug Examples | Potential Clinical Effect |

| CYP3A4 | Midazolam, Alfentanil, Atorvastatin, Cyclosporine, Fentanyl, Sirolimus, Simvastatin, Tacrolimus | Increased plasma concentrations of the substrate drug. swagcanceralliance.nhs.ukeuropa.eudrugbank.comnih.gov |

| CYP2C8 | Amlodipine, Repaglinide | Increased plasma concentrations of the substrate drug. drugbank.comcancercareontario.ca |

| CYP2C9 | Warfarin, Diclofenac, Losartan | Increased plasma concentrations of the substrate drug. drugbank.comcancercareontario.ca |

| CYP2D6 | Amitriptyline, Aripiprazole, Metoprolol | Increased plasma concentrations of the substrate drug. drugbank.comcancercareontario.caashpublications.org |

| UGT1A1 | Irinotecan, Estradiol | Increased plasma concentrations of the substrate drug. cancercareontario.ca |

Pharmacokinetic-Pharmacodynamic Relationships

Correlation between In Vitro Kinase Inhibition and In Vivo Efficacy

Nilotinib was rationally designed as a more potent and selective inhibitor of the BCR-ABL kinase compared to imatinib (B729). nih.govashpublications.org Preclinical in vitro studies demonstrated that nilotinib is 20- to 40-times more potent than imatinib at inhibiting the wild-type BCR-ABL tyrosine kinase. jhoponline.com This enhanced potency is attributed to a higher binding affinity and additional interaction sites within the kinase domain. ashpublications.orgjhoponline.com Furthermore, nilotinib showed significant activity against a majority of imatinib-resistant BCR-ABL mutations in cellular assays, a finding that directly translated to clinical efficacy. ashpublications.org

Beyond BCR-ABL, nilotinib also potently inhibits other tyrosine kinases implicated in oncogenesis, including the platelet-derived growth factor receptor (PDGFR), KIT, and discoidin domain receptor (DDR) kinases. nih.govaacrjournals.org In vitro studies have shown that nilotinib effectively inhibits the proliferation of cell lines driven by various KIT mutations and PDGFRA mutations. nih.govnih.gov

This strong in vitro activity has shown a clear correlation with in vivo efficacy in both animal models and human clinical trials. In preclinical tumor models, nilotinib treatment led to significant tumor regression in xenografts harboring sensitive KIT mutations. aacrjournals.orgnih.gov In clinical studies involving patients with chronic myeloid leukemia (CML), the potent inhibition of BCR-ABL kinase activity by nilotinib resulted in high rates of major and complete cytogenetic responses in patients who were resistant or intolerant to imatinib. ashpublications.orgjhoponline.com While a direct correlation between nilotinib plasma concentration and major molecular response was not established in the therapeutic dose range, likely due to the narrow dose range studied, higher trough concentrations were associated with a shorter time to achieve a response. nih.govgraphyonline.com

Table 4: Kinase Inhibition Profile of Nilotinib and Corresponding Efficacy

| Target Kinase | In Vitro Activity | In Vivo / Clinical Correlation |

| BCR-ABL (Wild-Type) | 20-40x more potent than imatinib. jhoponline.com | High rates of cytogenetic and molecular responses in CML patients. ashpublications.orgjhoponline.com |

| BCR-ABL (Mutants) | Active against most imatinib-resistant mutations (excluding T315I). ashpublications.orgaacrjournals.org | Effective in imatinib-resistant CML. ashpublications.org |

| KIT | Potent inhibitor of wild-type and various mutant forms (e.g., V560G). nih.govaacrjournals.org | Tumor regression in preclinical GIST models; clinical activity in imatinib-resistant GIST. aacrjournals.org |

| PDGFR (α and β) | Potent inhibition of autophosphorylation in cells with PDGFR mutations. nih.govnih.gov | Decreased cell proliferation and tumor growth in preclinical glioma models. nih.gov |

| DDR1/2 | Inhibition of collagen-induced activation. aacrjournals.org | Inhibition of DDR1 is a target in CNS disease research. neurologylive.com |

Brain Penetration Studies and Implications for Central Nervous System Applications

The ability of nilotinib to cross the blood-brain barrier (BBB) is limited. alzdiscovery.orgfda.gov Preclinical studies in rats showed little penetration through the BBB. fda.gov This has been confirmed in human studies, where nilotinib concentrations in the cerebrospinal fluid (CSF) were found to be less than 1% of those in plasma. neurologylive.commedrxiv.org

Despite this low penetrance, nilotinib has been investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD), primarily due to its ability to inhibit c-Abl and promote the clearance of neurotoxic proteins like alpha-synuclein (B15492655) and tau in preclinical models. alzdiscovery.orgneurology.orgmdpi.com

Clinical studies in patients with PD and other synucleinopathies have yielded mixed but intriguing results. One study found that nilotinib enters the brain in a dose-independent manner. nih.gov Although the absolute CSF concentrations achieved (e.g., 0.94 nM to 4.7 nM) were often below the IC50 required for c-Abl inhibition (approximately 20 nM), they were potentially sufficient to inhibit other targets like the discoidin domain receptor 1 (DDR1). neurologylive.comalzdiscovery.org Pharmacodynamic studies have shown that even at these low CNS concentrations, nilotinib can engage biomarkers, including altering dopamine (B1211576) metabolism (increasing HVA and DOPAC levels) and reducing levels of oligomeric alpha-synuclein in the CSF. neurology.orgnih.gov These findings suggest that even weak BBB penetration may be sufficient to exert a biological effect in the CNS, although its clinical significance and therapeutic utility for neurodegenerative diseases remain under active investigation. neurologylive.comalzdiscovery.org

Table 5: Summary of Nilotinib Brain Penetration and CNS Biomarker Studies

| Study Population | Key Findings | Implications |

| Parkinson's Disease (PD) / Lewy Body Dementia | CSF concentrations were low (<1% of plasma). alzdiscovery.orgmedrxiv.org | Limited BBB penetration confirmed. |

| PD | Significant increase in CSF levels of dopamine metabolites (HVA, DOPAC). neurology.orgnih.gov | Suggests engagement with and alteration of central dopamine metabolism. |

| PD | Apparent reduction in CSF oligomeric-to-total alpha-synuclein ratio. nih.gov | Indicates a potential effect on the clearance of pathogenic protein aggregates. |

| Alzheimer's Disease (AD) | CSF concentrations (3.46-4.7 nM) were below the IC50 for c-Abl but within range for DDR1 inhibition. alzdiscovery.org | Suggests alternative kinase targets (e.g., DDR1) may be relevant for CNS effects. |

| PD | Significant increase in CSF levels of TREM2. nih.gov | Suggests a potential anti-inflammatory effect in the CNS. |

Mechanisms of Drug Resistance and Strategies to Overcome Them

BCR-ABL Kinase Domain Mutations

The most common mechanism of resistance to tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML) involves the acquisition of point mutations within the kinase domain of the BCR-ABL protein. nih.gov These mutations can interfere with the binding of nilotinib (B1678881), reducing its inhibitory effect and allowing the kinase to remain active, which drives cancer cell proliferation. Over 90 different mutations in BCR-ABL have been identified, each conferring varying levels of resistance to different TKIs. nih.gov While nilotinib was designed to be more potent than the first-generation inhibitor imatinib (B729) and to overcome resistance from many common mutations, certain key mutations still pose a challenge. nih.gov

Nilotinib demonstrates significant activity against a wide array of imatinib-resistant BCR-ABL mutations. nih.gov However, its effectiveness varies depending on the specific amino acid substitution.

The T315I mutation , often referred to as the "gatekeeper" mutation, is a prime example of high-level resistance. This mutation involves the substitution of threonine with a bulkier isoleucine at position 315 of the ABL kinase domain. This change completely prevents nilotinib from binding effectively to the ATP-binding pocket, rendering the drug ineffective. nih.govnih.gov The T315I mutation confers cross-resistance to imatinib, nilotinib, and another second-generation TKI, dasatinib (B193332). pnas.orgashpublications.org

Other mutations that can confer reduced sensitivity or resistance to nilotinib include those at key contact points or those that stabilize the active, "DFG-in" conformation of the kinase, which nilotinib does not bind to as effectively. These include mutations such as Y253H, E255K/V, and F359V/C/I. nih.govashpublications.org Despite this, nilotinib remains effective against many other mutations that confer resistance to imatinib. nih.gov For instance, in a major clinical trial, the majority of mutations that emerged during imatinib treatment were found to be sensitive to nilotinib. nih.gov

In Vitro Activity of Nilotinib Against Imatinib-Resistant BCR-ABL Mutants

Comparison of the half-maximal inhibitory concentration (IC50) of nilotinib and imatinib against various BCR-ABL kinase domain mutations. Lower values indicate higher potency.

| BCR-ABL Mutant | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Level of Resistance to Nilotinib |

|---|---|---|---|

| Unmutated (Wild-Type) | <30 | ~300-600 | Sensitive |

| T315I | >2000 | >10,000 | High Resistance |

| E255K/V | Moderately Increased | High | Reduced Sensitivity |

| Y253H | Moderately Increased | High | Reduced Sensitivity |

| F359V/C/I | Moderately Increased | Moderate | Reduced Sensitivity |

| G250E | <30 | High | Sensitive |

| M351T | <30 | High | Sensitive |

Mechanisms of Resistance in Other Targeted Kinases (e.g., KIT in GIST)

While nilotinib's primary indication is for CML, it also inhibits other kinases, including KIT, a key driver in most gastrointestinal stromal tumors (GIST). In GIST patients who develop resistance to imatinib, secondary mutations in the KIT gene are the most common cause. mdpi.com

Similar to the situation in CML, these secondary mutations in KIT can affect drug binding. Sunitinib (B231) is the standard second-line therapy for imatinib-resistant GIST, but its efficacy is genotype-dependent. It is often less effective against secondary mutations in exon 17 (the activation loop) of the KIT gene. mdpi.complos.org Preclinical studies have shown that nilotinib may be more effective than sunitinib against these specific exon 17 mutations. plos.org Molecular modeling suggests that certain KIT mutations shift the kinase's conformational equilibrium toward the active state, to which nilotinib can bind more stably than imatinib or sunitinib. plos.org However, resistance to nilotinib can still emerge, often through the selection of different kinase domain mutations that hinder its activity. aacrjournals.org

Combinatorial Therapeutic Approaches for Resistance Overcoming

To combat the multifaceted nature of drug resistance, combining nilotinib with other therapeutic agents is an area of active investigation. nih.gov The goal of combination therapy is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Several strategies are being explored:

Combining with TKIs active against T315I: For patients with the T315I mutation, combining nilotinib with a TKI that is effective against this specific mutant, such as ponatinib (B1185) or the investigational agent SGX393, could theoretically prevent the outgrowth of this highly resistant clone. pnas.org

Combining with agents targeting downstream pathways: Resistance can sometimes arise from the activation of signaling pathways downstream of BCR-ABL. Combining nilotinib with inhibitors of pathways like MEK, AKT, or JNK has shown promise in preclinical models to enhance cell killing and reduce the risk of resistance. plos.orgnih.gov For instance, the diabetes drug metformin (B114582) has been shown to overcome nilotinib resistance in CML cells by reducing the expression of phosphorylated JNK. nih.govkjim.org

Combining with low-dose radiation: In vitro studies have suggested a synergistic interaction between nilotinib and low-dose radiation in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), where the combination significantly suppressed the emergence of resistance. plos.org

These combinatorial approaches aim to create a more durable response and provide therapeutic options for patients who have developed resistance to nilotinib monotherapy. nih.gov

Preclinical Research and Development of Nilotinib Hydrochloride

In Vitro Studies

Cell Line Models for Efficacy Assessment (CML, GIST)

The in vitro efficacy of nilotinib (B1678881) has been extensively studied in cell lines representing Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). In CML models, nilotinib demonstrated potent inhibition of the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML. patsnap.com Studies using human Ph+ CML cell lines, such as K-562 and KU812F, and murine hematopoietic cell lines transfected with Bcr-Abl, showed that nilotinib inhibits Bcr-Abl auto-phosphorylation with IC50 values in the low nanomolar range (20 to 60 nM). europa.euncats.io Notably, nilotinib is significantly more potent than the first-generation inhibitor imatinib (B729), exhibiting at least a 10- to 30-fold greater potency in inhibiting the proliferation of Bcr-Abl-expressing cells. nih.gov This inhibition of cell growth is associated with the induction of apoptosis. nih.gov Furthermore, nilotinib has demonstrated efficacy against a wide array of imatinib-resistant Bcr-Abl mutations, inhibiting 32 out of 33 tested mutant forms. ncats.iohres.ca

In the context of GIST, nilotinib has shown significant antitumor effects in cell lines, including those resistant to imatinib. plos.org In parent GIST cell lines GK1C and GK3C, nilotinib demonstrated concentration-dependent inhibition of proliferation. plos.org Importantly, it also inhibited the proliferation of imatinib-resistant GIST cell lines, with IC50 values that were not significantly different from the parent lines, indicating its potential to overcome imatinib resistance. plos.orgnih.gov Specifically, nilotinib potently inhibited the proliferation of cells expressing the KIT exon 11 mutation V560G. aacrjournals.org

| Cell Line Type | Target Kinase | Key Finding | IC50 Value (if reported) | Reference |

|---|---|---|---|---|

| Human Ph+ CML (K-562, KU812F) | Bcr-Abl | Inhibition of auto-phosphorylation | 20-60 nM | europa.eu |

| Imatinib-Resistant CML | Mutant Bcr-Abl | Inhibited 32 of 33 imatinib-resistant mutants | Not specified | hres.ca |

| Parent GIST (GK1C, GK3C) | KIT/PDGFRA | Concentration-dependent inhibition of proliferation | GK1C: 3.15±0.31 µM, GK3C: 3.32±0.18 µM | plos.org |

| Imatinib-Resistant GIST (GK1C-IR, GK3C-IR) | KIT/PDGFRA | Inhibition of proliferation | GK1C-IR: 4.10±0.46 µM, GK3C-IR: 3.96±0.19 µM | plos.org |

| GIST (V560G-KIT expressing) | KIT | Potent inhibition of proliferation | Not specified | aacrjournals.org |

Kinase Selectivity and Potency Profiling

Nilotinib is a potent inhibitor of several tyrosine kinases, with a well-defined selectivity profile. nih.gov While it is a potent inhibitor of the Abl tyrosine kinase activity of both wild-type and imatinib-resistant forms of Bcr-Abl, it also targets other kinases. nih.gov The rank order of inhibitory potency for well-established kinase targets is DDR-1 > DDR-2 > Bcr-Abl > PDGFRα/β > KIT > CSF-1R. nih.govresearchgate.net Nilotinib also demonstrates high affinity for ZAK kinase, MAPK11 (p38β), and MAPK12 (p38α). nih.govresearchgate.net

The inhibitory concentrations (IC50) for the autophosphorylation of key kinases have been determined as follows: Bcr-Abl at 20 nM, PDGFR at 69 nM, and c-Kit at 210 nM. ncats.iohres.canovartis.com This demonstrates that while nilotinib is most potent against Bcr-Abl, it retains significant activity against other kinases implicated in cancer pathogenesis. ncats.iohres.ca The drug binds to the ATP-binding site of the Bcr-Abl protein, stabilizing the inactive conformation of the kinase domain and thereby preventing its phosphorylation activity. patsnap.comncats.ionih.gov

| Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Bcr-Abl | 20 nM | hres.canovartis.com |

| PDGFR | 69 nM | hres.canovartis.com |

| c-Kit | 210 nM | hres.canovartis.com |

| DDR-1 | More potent than Bcr-Abl | nih.gov |

| DDR-2 | More potent than Bcr-Abl | nih.gov |

| CSF-1R | Less potent than KIT | nih.gov |

Studies on Glucose Uptake and Cellular Signaling Pathways

In vitro studies have revealed that nilotinib can modulate glucose uptake and downstream signaling pathways in cancer cells. In a GIST cell line model expressing the V560G-KIT mutation, both nilotinib and imatinib potently inhibited glucose uptake. aacrjournals.org Interestingly, nilotinib also showed some non-specific effects on glucose uptake in control cell lines. In cells with the D816V-KIT mutation, nilotinib inhibited glucose uptake to a similar extent as in cells with wild-type KIT stimulated with stem cell factor (SCF), and to a greater extent than imatinib. aacrjournals.org

Nilotinib's impact on cellular signaling extends beyond glucose metabolism. In V560G-KIT expressing cells, both nilotinib and imatinib effectively abolished the phosphorylation of KIT, extracellular signal-regulated kinase (ERK), and the S6 kinase target rpS6, indicating a shutdown of the KIT, mitogen-activated protein kinase (MAPK), and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. aacrjournals.org In D816V-KIT cells, nilotinib strongly inhibited KIT phosphorylation, whereas imatinib had only a modest effect. aacrjournals.org

Evaluation of Anti-Neuroinflammatory Effects in Microglial and Astrocytic Cells

Preclinical research has explored the potential of nilotinib to mitigate neuroinflammation. In vitro studies using primary microglial and astrocytic cells have shown that nilotinib treatment can significantly downregulate the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). nih.gov This effect is associated with the inhibition of the p38 and STAT3 signaling pathways. nih.gov In BV2 microglial cells, nilotinib was found to alter LPS-induced pro-inflammatory and anti-inflammatory cytokine mRNA levels by suppressing AKT/P38/SOD2 signaling. nih.gov These findings suggest that nilotinib possesses anti-neuroinflammatory properties by modulating key signaling cascades in glial cells. nih.gov

Assessment of c-Abl Inhibition in Alpha-Synucleinopathy Models

The role of c-Abl kinase in the pathogenesis of neurodegenerative diseases like Parkinson's disease has led to the investigation of nilotinib in this context. In cellular models of alpha-synucleinopathy, nilotinib has been shown to induce the degradation of α-synuclein protein through both autophagy and proteasome pathways. mdpi.com The activation of c-Abl is thought to promote α-synuclein pathology, and by inhibiting c-Abl, nilotinib can help clear pathogenic α-synuclein. mdpi.comnih.gov Studies have shown that c-Abl inhibition by nilotinib can increase autophagic flux in neuronal cells. nih.gov

Genotoxicity and Phototoxicity Assessments

Standard genotoxicity studies, including in vitro bacterial and mammalian cell assays, have been conducted for nilotinib. These studies, performed with and without metabolic activation, did not reveal any evidence of a mutagenic potential for nilotinib. europa.eu

Regarding phototoxicity, nilotinib exhibited significant absorption in the UV-B and UV-A ranges. In vitro 3T3 NRU phototoxicity experiments yielded Photo-Irritation-Factors (PIF) of 4.7 and 9.6, indicating a potential for phototoxicity. europa.eu

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational techniques integral to modern drug discovery, providing insights into the essential structural features required for a molecule's biological activity. nih.gov These methods have been applied to nilotinib to understand its interaction with its primary target, the BCR-ABL kinase, as well as with other proteins such as the ATP-binding cassette (ABC) drug transporters P-glycoprotein (P-gp) and ABCG2. acs.orgnih.gov

A key objective of these studies has been to delineate the chemical features of nilotinib that are crucial for its potent inhibition of BCR-ABL, while also understanding its interactions with ABC transporters that can influence its pharmacokinetic profile and contribute to drug resistance. nih.govacs.org

In one such study, researchers synthesized twenty-five derivatives of nilotinib by modifying or removing key structural components like the pyridine (B92270) or imidazole (B134444) rings. nih.govacs.org These derivatives were then evaluated for their ability to inhibit both BCR-ABL kinase activity and the function of P-gp and ABCG2 transporters. nih.gov The resulting data on their inhibitory concentrations (IC50 values) were used to build 3D-QSAR and pharmacophore models. acs.orgnih.gov

The development of these models involved several steps, including ligand preparation, site creation, identification and scoring of pharmacophore hypotheses, and finally, the generation of an atom-based 3D-QSAR model. nih.gov

For BCR-ABL kinase inhibition, a seven-point pharmacophore model (AADDRRR) was identified as the most predictive. nih.govnih.gov This model consists of two hydrogen bond acceptors (A), two hydrogen bond donors (D), and three aromatic rings (R). nih.gov When this hypothesis was applied to a 3D-QSAR analysis, it demonstrated excellent statistical correlation, confirming its predictive power. nih.govacs.org

Separate pharmacophore models were also generated for the inhibition of ABCG2 (a six-point model: ADHRRR) and P-gp (a seven-point model: AADDRRR). nih.govnih.gov The development of these distinct models helps to elucidate the structural requirements for nilotinib's interaction with different protein targets. acs.org This understanding is crucial for the rational design of future tyrosine kinase inhibitors that could have improved selectivity for BCR-ABL and minimal interaction with ABC drug transporters, potentially leading to enhanced efficacy and better safety profiles. nih.govacs.org

Table 1: Pharmacophore Models for Nilotinib Activity

| Target Protein | Pharmacophore Model | Number of Features | Feature Types |

|---|---|---|---|

| BCR-ABL Kinase | AADDRRR | 7 | 2 Acceptors, 2 Donors, 3 Aromatic Rings |

| ABCG2 | ADHRRR | 6 | 1 Acceptor, 1 Donor, 1 Hydrophobic, 3 Aromatic Rings |

| P-glycoprotein (P-gp) | AADDRRR | 7 | 2 Acceptors, 2 Donors, 3 Aromatic Rings |

This table is based on data from a study that developed pharmacophore models to understand nilotinib's interaction with its targets. nih.govnih.gov

In Vivo Animal Model Studies

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical oncology research. These models have been instrumental in evaluating the in vivo efficacy of nilotinib hydrochloride against various cancers.

In the context of Chronic Myeloid Leukemia (CML), nilotinib has been shown to reduce tumor burden in murine Bcr-Abl xenograft models. ncats.iomedkoo.com Studies have demonstrated that oral administration of nilotinib leads to a reduction in tumor size and prolonged survival in mice with Bcr-Abl-positive leukemias. oup.comnih.gov For instance, in an acute model where nude mice were injected with 32D tumor cells expressing native BCR-ABL, nilotinib treatment resulted in the survival of 15 out of 20 animals over a 105-day observation period, whereas 19 out of 20 vehicle-treated animals succumbed to the disease with a median survival of just 16 days. europa.eu

Nilotinib's activity extends to imatinib-resistant CML models as well. nih.gov It has shown efficacy against 32 of 33 imatinib-resistant cell lines with BCR-ABL mutations in vitro, and this translates to in vivo activity in animal models of myeloproliferative disease. nih.govashpublications.org

Furthermore, nilotinib has been investigated in xenograft models for its ability to overcome multidrug resistance (MDR), a major challenge in chemotherapy. Nilotinib has been found to potently sensitize certain anticancer drugs by inhibiting the function of ABC transporters like ABCB1 (P-glycoprotein), ABCG2, and ABCC10. nih.gov Specifically, it enhanced the antitumor response of paclitaxel (B517696) in ABCB1- and ABCC10-overexpressing xenograft models and doxorubicin (B1662922) in an ABCG2-overexpressing model, without causing apparent toxicity. nih.gov In the ABCB1 xenograft model, nilotinib was shown to increase the concentration of paclitaxel in the tumors. nih.gov

The combination of nilotinib with other anticancer agents has also been explored in xenograft models. For example, studies have shown that combining nilotinib with paclitaxel results in greater-than-single-agent antitumor activity in human tumor xenograft models of ovarian, renal cell, and triple-negative breast cancer. aacrjournals.org

Table 2: Efficacy of Nilotinib in Oncology Xenograft Models

| Cancer Model | Xenograft Type | Key Findings |

|---|---|---|

| Chronic Myeloid Leukemia (CML) | Murine Bcr-Abl | Reduced tumor burden and prolonged survival. ncats.ionih.gov |

| Imatinib-Resistant CML | Murine Bcr-Abl | Active against most imatinib-resistant mutations. nih.govashpublications.org |

| Multidrug-Resistant Tumors | ABCB1, ABCG2, ABCC10 overexpressing | Potentiated the effect of paclitaxel and doxorubicin. nih.gov |

| Ovarian, Renal, Breast Cancer | Human tumor xenografts | Greater antitumor activity when combined with paclitaxel. aacrjournals.org |

This table summarizes key findings from various xenograft studies involving nilotinib.

Animal models of myeloproliferative diseases, particularly those driven by the BCR-ABL fusion gene characteristic of chronic myeloid leukemia (CML), have been crucial in the preclinical development of this compound. hres.cahres.ca These models allow for the evaluation of the drug's efficacy in a setting that mimics the human disease.

In murine models of CML, nilotinib, administered orally as a single agent, has been shown to effectively reduce the leukemic tumor burden and prolong the survival of the animals. nih.govhres.ca The efficacy of nilotinib has been demonstrated in models using both native Bcr-Abl and imatinib-resistant Bcr-Abl mutations. nih.gov

One common model involves transplanting bone marrow cells transduced with the BCR-ABL gene into mice. europa.eu In such a model, treatment with nilotinib at a dose of 75 mg/kg/day led to prolonged survival, comparable to the effects observed with imatinib at 125 mg/kg/day. europa.eu

Another approach utilizes murine 32D.p210 cells, which express the BCR-ABL protein, engineered to also express firefly luciferase. ashpublications.org This allows for non-invasive imaging to quantify the tumor burden in live animals. In mice inoculated with these cells, treatment with nilotinib alone resulted in substantial tumor suppression. ashpublications.org Furthermore, when combined with imatinib, the combination therapy led to the lowest tumor burden compared to either drug used as a single agent. ashpublications.org

These in vivo studies in myeloproliferative disease models have provided strong evidence for nilotinib's potent and selective activity against BCR-ABL-driven leukemias, supporting its progression into clinical trials for CML. nih.govashpublications.org The ability of nilotinib to inhibit various kinase fusions like TEL-PDGFRbeta and FIP1-like-1-PDGFRalpha in preclinical models also suggests its potential utility in other myeloproliferative diseases characterized by these genetic alterations. drugbank.com

Table 3: Nilotinib in Murine Myeloproliferative Disease Models

| Model Type | Cell Line/Method | Key Outcome |

|---|---|---|

| Murine CML Model | Bcr-Abl transduced cells | Reduced tumor burden, prolonged survival. nih.govhres.ca |

| Bone Marrow Transplant Model | Bcr-Abl transduced bone marrow | Prolonged survival with nilotinib treatment. europa.eu |

| Bioluminescent Imaging Model | 32D.p210-luciferase cells | Substantial tumor suppression, synergistic effect with imatinib. ashpublications.org |

This table highlights key findings from various murine models of myeloproliferative diseases treated with nilotinib.

Recent preclinical research has explored the potential of this compound in models of neurodegenerative diseases, particularly Parkinson's disease (PD). nih.gov These studies suggest that nilotinib may have neuroprotective effects.

The rationale for investigating nilotinib in PD stems from the role of the c-Abl tyrosine kinase in the disease's pathology. c-Abl is activated in the brains of PD patients and in animal models of the disease, where it is thought to contribute to neuronal cell death. nih.gov

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, a widely used preclinical model that mimics the dopamine (B1211576) neuron loss seen in human PD, administration of nilotinib has shown promising results. nih.gov Studies have demonstrated that nilotinib can reduce the activation of c-Abl, leading to the prevention of dopamine neuron loss and subsequent behavioral deficits in these mice. nih.govresearchgate.net

Specifically, nilotinib treatment in MPTP mice has been shown to normalize the increased activity of the Cdk5/DARPP-32 signaling pathway in the striatum. frontiersin.org It also reversed the abnormally elevated striatal levels of DARPP-32-pThr75, a key molecule in dopamine signaling, back to baseline levels. frontiersin.org This normalization of striatal motor behaviors suggests that nilotinib could potentially alleviate the motor symptoms of PD. frontiersin.org

Furthermore, in animal models of synucleinopathies, which are characterized by the accumulation of α-synuclein protein (a hallmark of PD), nilotinib treatment has been shown to promote the clearance of this toxic protein. oup.com In transgenic mice expressing human α-synuclein, nilotinib treatment led to the reversal of dopamine and HVA loss and improved motor performance on tasks like the rotarod test. oup.com

These preclinical findings in various animal models of Parkinson's disease suggest that nilotinib may have disease-modifying potential by protecting dopaminergic neurons and improving motor function. frontiersin.orgnih.gov

Table 4: Effects of Nilotinib in Parkinson's Disease Animal Models

| Animal Model | Key Pathological Feature | Effect of Nilotinib |

|---|---|---|

| MPTP-induced Mouse Model | Dopamine neuron loss | Prevents dopamine neuron loss and behavioral deficits. nih.govresearchgate.net |

| MPTP-induced Mouse Model | Dysregulated striatal signaling | Normalizes Cdk5/DARPP-32 signaling. frontiersin.org |

| α-synuclein Transgenic Mouse | α-synuclein accumulation | Promotes clearance of α-synuclein, improves motor performance. oup.com |

This table summarizes the observed effects of nilotinib in different preclinical models of Parkinson's disease.

Preclinical studies in animals have been essential for identifying the potential organ-specific effects and pathologies associated with this compound.

Hepatobiliary System: The liver has been consistently identified as a primary target organ of nilotinib toxicity in repeated-dose studies in both dogs and cynomolgus monkeys. europa.eunovartis.comeuropa.euhres.ca Observed alterations included increased levels of alanine (B10760859) aminotransferase and alkaline phosphatase. europa.eunovartis.comhres.ca Histopathological findings mainly consisted of sinusoidal cell or Kupffer cell hyperplasia/hypertrophy, bile duct hyperplasia, and periportal fibrosis. europa.eunovartis.comhres.ca While changes in clinical chemistry were generally reversible after a recovery period, the histological alterations showed only partial reversal. novartis.com

Cardiac System: Preclinical safety studies raised concerns about potential cardiac side effects. nih.govhaematologica.org In vitro cardiac electrophysiological investigations using the hERG channel and isolated rabbit heart assays indicated a potential for QT interval prolongation. nih.govhaematologica.org However, these studies did not show evidence of cytotoxicity in neonatal rat ventricular myocytes in vitro, nor was there overt cardiovascular pathology or heart failure observed in vivo. nih.govhaematologica.org While there is preclinical evidence for a concentration-dependent effect of nilotinib on cardiac ventricular repolarization, no acute cardiovascular toxicity was noted in in vivo studies. haematologica.orgfda.gov

Immune System: The toxicities identified in animal models, including effects on the hematopoietic and lymphoid systems, have been observed to be relevant to clinical use. fda.gov Myelosuppression, including thrombocytopenia, neutropenia, and anemia, is a known effect of nilotinib treatment. europa.eu

Other Organ Systems: In animal distribution studies, nilotinib and/or its metabolites were found to be primarily distributed to the adrenal cortex, liver, uveal tract, and small intestine, with minimal penetration into the brain and testis. novartis.comhres.ca This distribution pattern was consistent with the lack of toxic effects observed in the brain and testes. novartis.comhres.ca Some passage of nilotinib and/or its metabolites to the fetus was observed, which may account for instances of embryolethality and embryotoxicity. novartis.comhres.ca

Table 5: Summary of Organ-Specific Effects of Nilotinib in Preclinical Models

| Organ System | Animal Model(s) | Observed Effects |

|---|---|---|

| Hepatobiliary | Dog, Cynomolgus Monkey | Increased liver enzymes, sinusoidal cell hyperplasia, bile duct hyperplasia, periportal fibrosis. europa.eunovartis.comeuropa.euhres.ca |

| Cardiac | In vitro hERG, Isolated Rabbit Heart | Potential for QT prolongation, no overt in vivo pathology. nih.govhaematologica.org |

| Hematopoietic/Lymphoid | General toxicology studies | Myelosuppression (anemia, neutropenia, thrombocytopenia). europa.eufda.gov |

| Reproductive | Rat, Rabbit | Embryolethal and embryotoxic effects. novartis.comhres.ca |

This table summarizes the main organ-specific effects of nilotinib identified in preclinical animal studies.

The systemic toxicity and target organ effects of this compound have been characterized through a series of preclinical toxicology studies in various animal species. These studies are crucial for predicting potential adverse effects in humans.

Repeated-dose toxicity studies conducted in dogs for up to 4 weeks and in cynomolgus monkeys for up to 9 months have consistently identified the liver as the primary target organ for nilotinib toxicity. europa.eunovartis.comeuropa.eu The observed hepatobiliary effects included elevated levels of liver enzymes such as alanine aminotransferase and alkaline phosphatase, along with histopathological changes like sinusoidal cell or Kupffer cell hyperplasia/hypertrophy, bile duct hyperplasia, and periportal fibrosis. europa.eunovartis.comhres.ca While the biochemical changes were largely reversible upon cessation of the drug, the histological alterations showed only partial recovery. novartis.com

The hematopoietic and lymphoid systems are also recognized target organs. fda.gov Myelosuppression, manifesting as thrombocytopenia, neutropenia, and anemia, was a noted toxicological finding. europa.eu These effects were generally reversible and could be managed by temporarily withholding the drug. europa.eu

In safety pharmacology studies, nilotinib demonstrated a potential for cardiotoxicity, particularly through its activity in the hERG assay, which suggests a potential for inhibiting this ion channel and prolonging the QT interval. fda.gov However, acute cardiovascular toxicity was not observed in in vivo animal studies. fda.gov

Other target organs identified in animal toxicology studies include the renal and cardiovascular systems, the gastrointestinal tract, lungs, eyes, thyroid, and pancreas. fda.gov These findings in animals have shown relevance to the clinical setting, as similar adverse events have been reported in patients. fda.gov

Animal studies also provided insights into the distribution of nilotinib. The drug and its metabolites were found to have high concentrations in the liver, bile, uveal tract, stomach, and adrenal gland, but showed minimal penetration into the brain and testes. fda.gov

Table 6: Target Organs of Nilotinib Toxicity in Preclinical Studies

| Target Organ | Animal Species | Key Toxicological Findings |

|---|---|---|

| Liver | Dog, Cynomolgus Monkey | Increased liver enzymes, various histopathological changes. europa.eunovartis.comeuropa.euhres.ca |

| Hematopoietic System | General toxicology studies | Myelosuppression (anemia, neutropenia, thrombocytopenia). europa.eufda.gov |

| Cardiovascular System | In vitro and in vivo studies | Potential for QT prolongation, no acute in vivo toxicity. fda.gov |

| Various other organs | General toxicology studies | Effects on renal, GI, pulmonary, ocular, and endocrine systems. fda.gov |

This table provides a summary of the primary target organs and associated toxicities of nilotinib identified in preclinical animal models.

Investigation of Organ-Specific Effects and Potential Pathologies (e.g., cardiac, hepatobiliary, immune system)

Structural Biology and Drug Design

The development of this compound is a prime example of structure-based drug design, leveraging detailed knowledge of the target kinase's three-dimensional structure to create a more potent and selective inhibitor.

X-ray Crystallographic Analysis of Kinase-Inhibitor Complexes

The design and optimization of nilotinib were heavily reliant on the high-resolution crystal structure of its predecessor, imatinib, in complex with the Abelson (Abl) kinase domain. Following its development, X-ray crystallography was used to elucidate the precise binding mode of nilotinib to the Abl kinase, providing a structural basis for its enhanced potency and its ability to overcome certain forms of imatinib resistance.

The crystal structure of the human Abl kinase domain in complex with nilotinib (PDB ID: 3CS9) was determined by X-ray diffraction to a resolution of 2.21 Å. rcsb.org This analysis revealed that nilotinib binds to the ATP-binding site located in the cleft between the N-terminal and C-terminal lobes of the kinase. fda.gov A key finding from the crystallographic data is that nilotinib, like imatinib, stabilizes a specific inactive conformation of the kinase. fda.gov It binds to the "DFG-out" conformation, where the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active state position. aacrjournals.orgresearchgate.net This action locks the kinase in a catalytically incompetent state. fda.gov

The structural analysis highlights the specific interactions between nilotinib and the amino acid residues of the Abl kinase. researchgate.net These interactions, including hydrogen bonds and hydrophobic contacts, explain the high affinity of the inhibitor for its target. The crystallographic data provides a definitive structural explanation for the differential activity of nilotinib compared to imatinib, particularly against imatinib-resistant Bcr-Abl mutants. rcsb.org For instance, the structure shows how nilotinib's unique chemical groups form favorable contacts within the binding pocket, leading to tighter binding than imatinib.

Table 1: Crystallographic Data for Nilotinib-Abl Kinase Complex

| Parameter | Details | Source(s) |

| PDB ID | 3CS9 | rcsb.orgbiorxiv.org |

| Target Protein | Human Abelson (Abl) Kinase Domain | rcsb.org |

| Ligand | Nilotinib (AMN107) | rcsb.org |

| Method | X-ray Diffraction | rcsb.org |

| Resolution | 2.21 Å | rcsb.org |

| Key Structural Findings | - Nilotinib binds to the ATP-binding site in the inactive "DFG-out" conformation of the Abl kinase. - The inhibitor stabilizes the inactive kinase structure. - The structure provides a molecular basis for Nilotinib's high potency and activity against imatinib-resistant mutants. | rcsb.orgfda.govresearchgate.net |

Rational Drug Design Principles

Nilotinib is a direct result of a rational drug design program aimed at improving upon the first-generation tyrosine kinase inhibitor, imatinib. nih.govashpublications.org The development process was guided by the crystal structure of the Abl-imatinib complex, which allowed researchers to identify key structural features that could be modified to enhance binding affinity and overcome resistance mechanisms. nih.govresearchgate.netnewdrugapprovals.org

The primary goal was to create a compound with greater potency against the Bcr-Abl kinase and one that would be effective against many of the Bcr-Abl point mutations that confer resistance to imatinib. nih.gov The design of nilotinib involved modifying the imatinib scaffold to achieve a better fit within the Abl kinase binding pocket. nih.gov A significant modification was the substitution of the N-methylpiperazine group found in imatinib. nih.gov This moiety was replaced with a phenyl group that features trifluoromethyl and imidazole substituents. nih.gov

This structural alteration has several important consequences. It reduces the molecule's reliance on hydrogen bonds for binding compared to imatinib; nilotinib forms four key hydrogen bonds with the kinase, whereas imatinib forms six. nih.gov The trifluoromethyl and imidazole groups engage in more favorable hydrophobic interactions within the binding pocket, which greatly contributes to nilotinib's increased potency. nih.gov These targeted modifications resulted in an inhibitor that is 10 to 30 times more potent than imatinib at inhibiting Bcr-Abl tyrosine kinase activity and the proliferation of cells expressing Bcr-Abl. newdrugapprovals.org This enhanced affinity allows nilotinib to effectively inhibit not only the wild-type Bcr-Abl kinase but also a wide range of clinically relevant, imatinib-resistant mutants, with the notable exception of the T315I mutation. fda.gov

Table 2: Comparison of Imatinib and Nilotinib Design

| Feature | Imatinib | Nilotinib | Rationale for Design Change in Nilotinib | Source(s) |

| Scaffold | 2-phenylaminopyrimidine | 2-phenylaminopyrimidine | Retained the core binding scaffold of imatinib. | nih.gov |

| Key Side Group | N-methylpiperazine | Phenyl group with trifluoromethyl and imidazole substituents | To improve binding affinity and overcome resistance by creating more optimal hydrophobic interactions. | nih.gov |

| Hydrogen Bonds with Abl Kinase | 6 | 4 | Reduced reliance on specific hydrogen bonds makes the binding less susceptible to disruption by certain mutations. | nih.gov |

| Binding Conformation | Binds to the inactive "DFG-out" conformation | Binds to the inactive "DFG-out" conformation | Maintained the same mechanism of stabilizing the inactive kinase state. | aacrjournals.orgresearchgate.net |

| Relative Potency | Baseline | 10-30 fold more potent than imatinib against Bcr-Abl | The structural modifications lead to a tighter, more stable complex with the kinase. | newdrugapprovals.org |

Clinical Research Paradigms and Outcomes Mechanistic and Methodological Focus

Clinical Efficacy Research